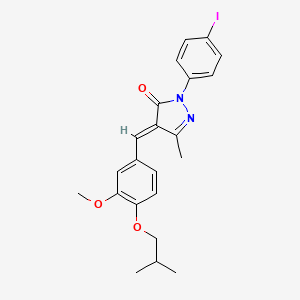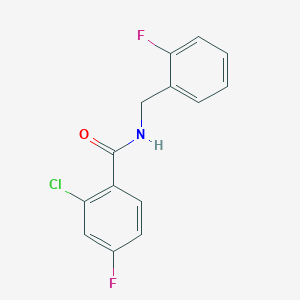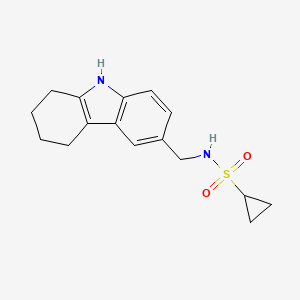![molecular formula C18H13BrClNO B5342109 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of quinoline derivatives and has a unique chemical structure.
作用機序
The mechanism of action of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antifungal activity against various fungal strains.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to cell death in normal cells as well, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline are vast, and there are many future directions for research in this area. One of the future directions is to study the mechanism of action of this compound in more detail to identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as an anticancer drug. Furthermore, research is needed to explore the potential applications of this compound in other areas, such as antifungal and anti-inflammatory therapies.
合成法
The synthesis of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline involves a series of chemical reactions. One of the most common methods for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-bromo-5-chloro-2-methoxybenzene with vinylboronic acid in the presence of a palladium catalyst to form the intermediate 2-(3-bromo-5-chloro-2-methoxyphenyl)vinylboronic acid. This intermediate is then reacted with 2-chloroquinoline in the presence of a base to form the final product, this compound.
科学的研究の応用
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-[(E)-2-(3-bromo-5-chloro-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-22-18-13(10-14(20)11-16(18)19)7-9-15-8-6-12-4-2-3-5-17(12)21-15/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCVWHPGCOQURX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)

![4-benzoyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5342066.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)

![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)